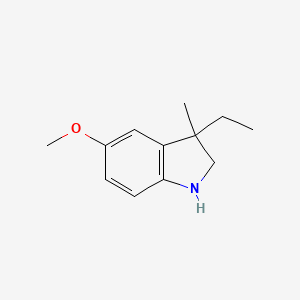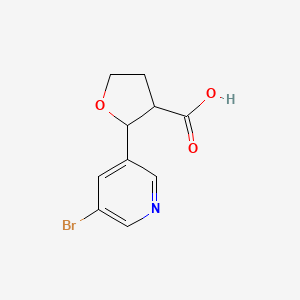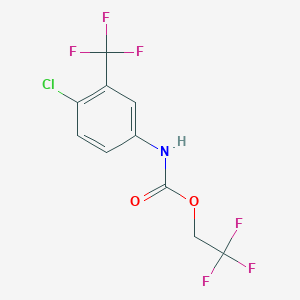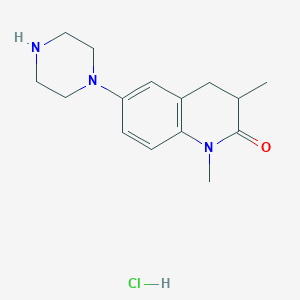
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a piperazine ring and a tetrahydroquinoline core, making it a valuable compound in medicinal chemistry and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves multi-step reactions. One common method starts with the reaction of 1,3-dimethyl-6-aminouracil with p-methoxybenzaldehyde and nitromethane in the presence of a catalyst such as CuFe2O4. This reaction proceeds through a three-component coupling process, yielding the desired product in good yield .
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to improve yield and reduce by-products. Industrial methods often involve solvent-free reactions or the use of specific catalysts to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The piperazine ring allows for substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions include quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
科学的研究の応用
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and hypertension.
Industry: Utilized in the production of specialty chemicals and as a reference standard in pharmaceutical testing
作用機序
The mechanism of action of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It can cross the blood-brain barrier and activate receptors such as 5HT-1A, leading to central antihypertensive activity. This unique mechanism allows it to prevent reflex tachycardia and lower peripheral blood pressure without affecting heart rate or intracranial pressure .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-6-piperazin-1-yl-3,4-dihydroquinolin-2-one: Another compound with a similar core structure, used in various research applications.
Uniqueness
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound in medicinal chemistry and drug development .
特性
分子式 |
C15H22ClN3O |
|---|---|
分子量 |
295.81 g/mol |
IUPAC名 |
1,3-dimethyl-6-piperazin-1-yl-3,4-dihydroquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-11-9-12-10-13(18-7-5-16-6-8-18)3-4-14(12)17(2)15(11)19;/h3-4,10-11,16H,5-9H2,1-2H3;1H |
InChIキー |
JRQPGZUUWNICGI-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C=CC(=C2)N3CCNCC3)N(C1=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)

![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
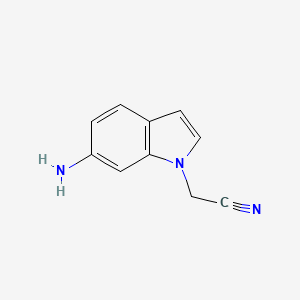
methanol](/img/structure/B13196394.png)
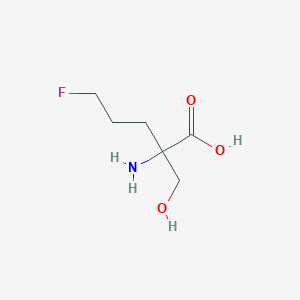
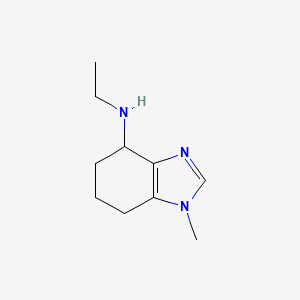
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)

